molecular formula C7H4Br3Cl B1400547 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene CAS No. 1350760-65-4

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Cat. No. B1400547
CAS RN: 1350760-65-4
M. Wt: 363.27 g/mol
InChI Key: JKJVAQQJQXBJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene” is a brominated and chlorinated benzene derivative. It has a benzene ring which is substituted with bromine atoms at the 1st and 3rd positions, a bromomethyl group at the 5th position, and a chlorine atom at the 2nd position .


Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene” would be based on the benzene ring, a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The bromine and chlorine atoms would be attached to the carbon atoms of the benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving “1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene” are not available, brominated and chlorinated benzene derivatives are generally reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene” would be influenced by the presence of the bromine and chlorine atoms. These halogens are highly electronegative, which would impact the polarity, boiling point, melting point, and solubility of the compound .

Scientific Research Applications

Crystal Structure Analysis and Solvate Formation

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene has been studied in the context of crystal structure analysis and solvate formation. For instance, Szlachcic et al. (2007) investigated the solvates of related bromomethyl compounds, revealing insights into their crystal structures and compositions. These findings are significant for understanding the molecular packing and conformation in different crystalline environments, which is crucial for the development of materials with specific properties (Szlachcic, Migda, & Stadnicka, 2007).

Synthesis and Reactivity Studies

The compound has also been included in studies focused on synthesis and reactivity. For example, Bi (2015) reported the synthesis of benzamide derivatives using a precursor that included a bromomethyl benzene component. This research contributes to the development of novel non-peptide CCR5 antagonists, highlighting the compound's role in medicinal chemistry (Bi, 2015).

Polymer Chemistry Applications

In polymer chemistry, 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene has been used as an initiator in the atom transfer radical polymerization of styrene. Yurteri et al. (2005) demonstrated its use in creating polystyrene-based macromonomers, which were further utilized in Suzuki coupling and Yamamoto polymerization. This research is pivotal in the synthesis of novel polyphenylenes with varying side chains, contributing to advancements in polymer materials science (Yurteri, Cianga, Demirel, & Yagcı, 2005).

Exploration of Electronic and Optical Properties

The compound's derivatives have been explored for their electronic and optical properties. For example, Alberola et al. (2006) synthesized brominated derivatives of tetrathiafulvalene, starting from a brominated benzene compound. These derivatives have potential applications in the study of solid-state structures and electrochemical behavior, which are important in materials science and electronics (Alberola, Collis, García, Howard, 2006).

Mechanism of Action

The mechanism of action would depend on the specific reaction that “1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene” is involved in. In general, bromine and chlorine atoms are electron-withdrawing groups that can activate the benzene ring towards electrophilic aromatic substitution .

Safety and Hazards

While specific safety and hazard data for “1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene” is not available, brominated and chlorinated compounds can be hazardous. They may be harmful if swallowed, inhaled, or come into contact with skin. They may also present environmental hazards .

Future Directions

The future directions for research on “1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene” would likely depend on its potential applications. Brominated and chlorinated benzene derivatives have been used in a variety of fields, including materials science, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

1,3-dibromo-5-(bromomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3Cl/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJVAQQJQXBJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Synthesis routes and methods

Procedure details

To 1,3-dibromo-2-chloro-5-methylbenzene (1000 mg, 3.52 mmol) was added NBS (688 mg, 3.87 mmol) and AIBN (57.7 mg, 0.352 mmol). The mixture was stirred at room temperature for 30 minutes and then heated to 80° C. overnight. The solution was evaporated and the residue was purified by silica gel chromatography (0-5% EtOAc/heaxnes) to provide the title compound (740 mg) as a clear oil.
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Quantity
57.7 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
Reactant of Route 3
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.